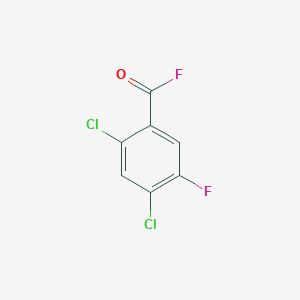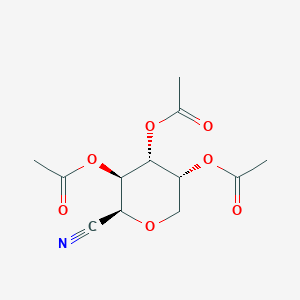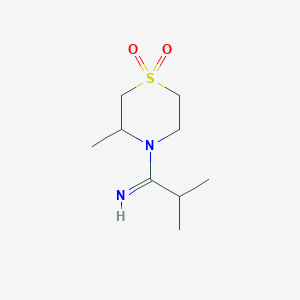
4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiomorpholine ring with an imino group and a methyl substituent, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiomorpholine derivative with an imino compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
化学反应分析
Types of Reactions
4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
科学研究应用
4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential pharmaceutical applications.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products
作用机制
The mechanism of action of 4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Similar compounds to 4-(1-Imino-2-methylpropyl)-3-methylthiomorpholine 1,1-dioxide include other thiomorpholine derivatives and imino compounds. Examples include:
- 4-Hydroxy-2-alkyl-2H-benzo[e][1,2]thiazine-3-carboxamide 1,1-dioxide
- 4,4-Difluorocyclohexanamine
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
属性
分子式 |
C9H18N2O2S |
|---|---|
分子量 |
218.32 g/mol |
IUPAC 名称 |
2-methyl-1-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)propan-1-imine |
InChI |
InChI=1S/C9H18N2O2S/c1-7(2)9(10)11-4-5-14(12,13)6-8(11)3/h7-8,10H,4-6H2,1-3H3 |
InChI 键 |
YFIMURUADKVQDT-UHFFFAOYSA-N |
规范 SMILES |
CC1CS(=O)(=O)CCN1C(=N)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl (2S)-1-[(6-fluoroquinolin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B12853796.png)
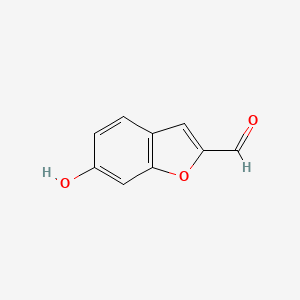

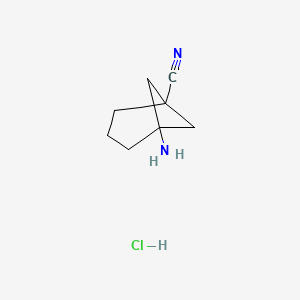
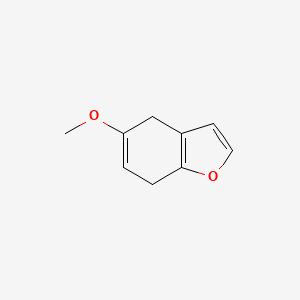
![O1-tert-Butyl O3-methyl 3-[(4-methoxyphenyl)methylamino]azetidine-1,3-dicarboxylate](/img/structure/B12853823.png)
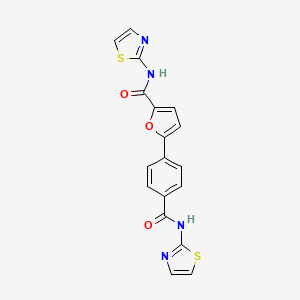
![4-Amino-2'-fluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853829.png)
![[(2R,3S,4S,5R,6S)-6-ethylsulfanyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12853838.png)

